molecular formula C17H17N3O3 B13843693 ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

Cat. No.: B13843693
M. Wt: 311.33 g/mol
InChI Key: BCCRVZXCOGBQCN-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group, an amino group, and a cyanophenyl methoxy group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate typically involves the reaction of substituted anilines with ethyl cyanoacetate under specific conditions. One common method involves the direct treatment of substituted anilines with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, at elevated temperatures. This reaction results in the formation of the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(4-amino-2-cyanophenyl)carbamate
  • Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21)

InChI Key

BCCRVZXCOGBQCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N

Origin of Product

United States

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